(6-Ethoxy-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone
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Description
“(6-Ethoxy-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone” is a chemical compound that falls under the category of quinoline derivatives . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of interest in medicinal chemistry research . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .Molecular Structure Analysis
The molecular structure of quinoline derivatives, including “(6-Ethoxy-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone”, is unique and enables diverse applications, from drug discovery to material synthesis.Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are complex and depend on the specific substituents present on the quinoline ring .Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its biological target. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
properties
IUPAC Name |
[6-ethoxy-4-(4-ethoxyphenyl)sulfonylquinolin-3-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5S/c1-4-32-20-10-13-22(14-11-20)34(30,31)27-23-16-21(33-5-2)12-15-25(23)28-17-24(27)26(29)19-8-6-18(3)7-9-19/h6-17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXUCOCAGKXTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Ethoxy-4-((4-ethoxyphenyl)sulfonyl)quinolin-3-yl)(p-tolyl)methanone |
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